8-fluoro-N-propylquinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-fluoro-N-propylquinazolin-4-amine is a synthetic compound belonging to the quinazoline family Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-fluoro-N-propylquinazolin-4-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 8-fluoroquinazoline.
N-alkylation: The 8-fluoroquinazoline is then subjected to N-alkylation using propylamine under basic conditions to introduce the propyl group at the N-position.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve:
Batch Processing: Utilizing large-scale reactors for the N-alkylation step.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and yield.
Catalysis: Employing catalysts to improve reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
8-fluoro-N-propylquinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazoline ring or the propyl group.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Quinazolinone derivatives.
Reduction: Reduced quinazoline compounds.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
8-fluoro-N-propylquinazolin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.
Industry: Utilized in the development of new materials with specific properties, such as luminescent materials for bioimaging.
Mechanism of Action
The mechanism of action of 8-fluoro-N-propylquinazolin-4-amine involves:
Molecular Targets: The compound may target specific enzymes or receptors, inhibiting their activity.
Pathways Involved: It can interfere with cellular signaling pathways, leading to altered cellular functions and therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
8-fluoroquinazoline: Lacks the N-propyl group but shares the fluorine substitution.
N-propylquinazolin-4-amine: Lacks the fluorine substitution but has the N-propyl group.
Quinazolinone derivatives: Various derivatives with different substitutions on the quinazoline ring.
Uniqueness
8-fluoro-N-propylquinazolin-4-amine is unique due to the combined presence of the fluorine atom and the N-propyl group, which enhances its pharmacological properties and makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
8-fluoro-N-propylquinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3/c1-2-6-13-11-8-4-3-5-9(12)10(8)14-7-15-11/h3-5,7H,2,6H2,1H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDKXOGOBGQVQDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC=NC2=C1C=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.